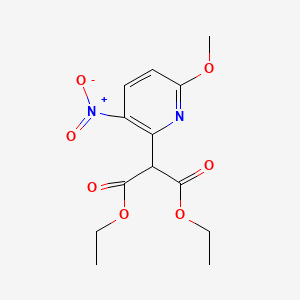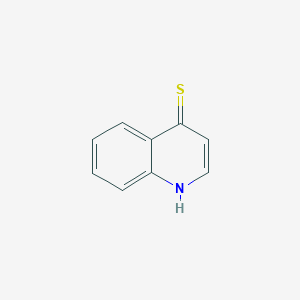
4(1H)-Quinolinethione
Descripción general
Descripción
4(1H)-Quinolinethione, also known as 4-hydroxy-3-quinoline thione, is a heterocyclic compound consisting of a quinoline ring and a thione group. This compound has been studied for its potential applications in various scientific fields, such as medicine, biochemistry, and pharmacology. It has been found to possess a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Chemical Reagents and Metal Ion Detection : 2(1H)-quinolinethione derivatives, including iso-Amyl 1, 2-dihydro-2-thioxo-4-quinolinecarboxylate (ATQ), have been synthesized and used for the potentiometric titration of silver ions. These derivatives have shown potential in detecting metal ions like silver, providing a method for precise and sensitive measurement of these ions in various samples (Nakano et al., 1980).
Nonlinear Optical (NLO) Research : Quinoline and its derivatives, including those related to 4(1H)-Quinolinethione, have been studied for their nonlinear optical properties. These studies involve the synthesis of novel quinoline-based derivatives and assessing their electronic and NLO properties using density functional theory (DFT) calculations. Such research suggests potential applications in technology-related areas (Khalid et al., 2019).
Protein Kinase Inhibitors : Derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione have been synthesized and evaluated as protein kinase inhibitors. These compounds have shown significant inhibitory activity against various kinases, suggesting potential applications in the treatment of cancer and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
Herbicidal Activity : Quinoline derivatives, specifically triketone-quinoline hybrids, have been synthesized and shown to exhibit potent herbicidal activity. These compounds act as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors and show broad-spectrum weed control potential, highlighting their applicability in agricultural sciences (Wang et al., 2015).
Cancer Drug Discovery : Quinoline and its derivatives are widely recognized in cancer drug discovery due to their broad spectrum of biological activities, including anticancer properties. The synthetic versatility of quinoline allows the generation of diverse derivatives, which have been explored for their mechanisms of action and specific activities against various cancer drug targets (Solomon & Lee, 2011).
Propiedades
IUPAC Name |
1H-quinoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCCMJSURLMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901675 | |
| Record name | NoName_811 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Quinolinethione | |
CAS RN |
76076-27-2 | |
| Record name | 4(1H)-Quinolinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076076272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Quinolinethione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ34MT6QVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



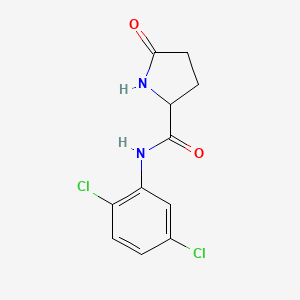
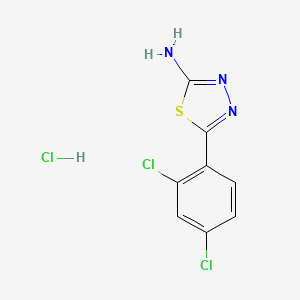
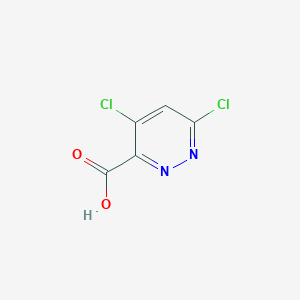
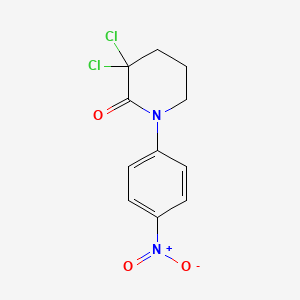
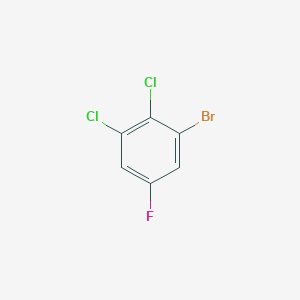
![10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid](/img/structure/B3025384.png)
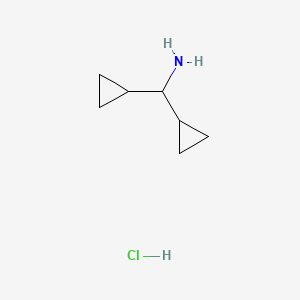

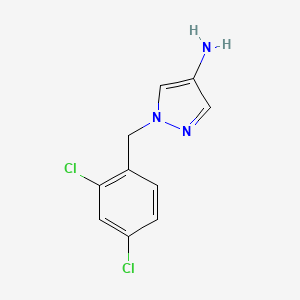
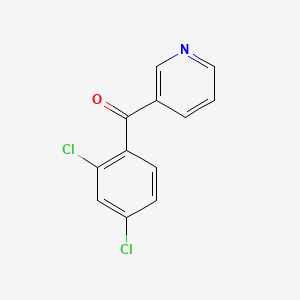
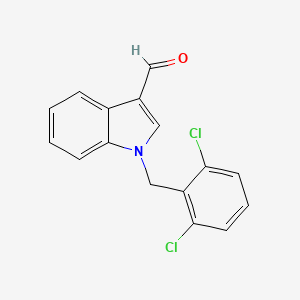
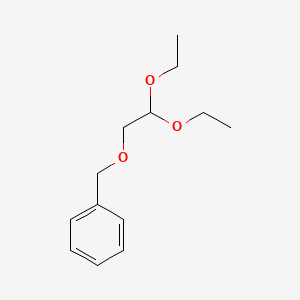
![2-[(Diethylamino)methyl]benzonitrile](/img/structure/B3025393.png)
